Dexamethasone-d5 Acid Ethyl Ester
Description
Properties
Molecular Formula |
C₂₃H₂₆D₅FO₅ |
|---|---|
Molecular Weight |
411.52 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dexamethasone Acid Ethyl Ester and Its Deuterated Variants
Pathways for the Chemical Synthesis of Dexamethasone (B1670325) Acid Ethyl Ester
The creation of Dexamethasone Acid Ethyl Ester primarily involves the esterification of the parent compound, dexamethasone. The strategic selection of reaction pathways and precursors is crucial for achieving high yields and purity.
Advanced Esterification Reaction Strategies
The esterification of dexamethasone to yield its ethyl ester derivative at the C17 carboxyl group can be efficiently achieved through advanced esterification methods. One prominent strategy is the Steglich esterification, a mild and effective method for forming ester bonds, particularly with sterically hindered alcohols core.ac.uknih.govwikipedia.org. This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid core.ac.uknih.govwikipedia.org. The presence of a catalyst, most commonly 4-dimethylaminopyridine (DMAP), is crucial to facilitate the acyl transfer to the alcohol core.ac.uknih.gov.
The reaction proceeds at room temperature in an appropriate aprotic solvent. The mechanism involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species, which is subsequently attacked by the alcohol (in this case, ethanol) to form the desired ester nih.govwikipedia.org. This method is advantageous as it minimizes side reactions and is conducted under gentle conditions, preserving the integrity of the complex steroid structure core.ac.ukwikipedia.org.
Identification and Utilization of Precursor Compounds in Synthesis
The primary precursor for the synthesis of Dexamethasone Acid Ethyl Ester is Dexamethasone itself. The synthesis of dexamethasone is a multi-step process that begins with more readily available steroid intermediates chemicalbook.com. A common starting material is 3α-acetoxy-16-pregnen-11,20-dione, which undergoes a series of reactions to introduce the necessary functional groups at various positions on the steroid nucleus chemicalbook.com.
Key steps in the synthesis of the dexamethasone precursor include the introduction of a 17α-hydroxyl group, often via an enol acetate intermediate, and the addition of a 21-hydroxyl group through bromination followed by substitution with an acetate group chemicalbook.com. The synthesis also involves the crucial introduction of the 9α-fluoro group, typically by reacting an epoxide intermediate with hydrofluoric acid chemicalbook.com. Finally, the characteristic 1,4-diene system in the A-ring is formed through a dehydrogenation step chemicalbook.com. Once dexamethasone is synthesized, it serves as the immediate precursor for the esterification reaction to produce Dexamethasone Acid Ethyl Ester.
Deuterium (B1214612) Labeling Techniques for Dexamethasone-d5 Acid Ethyl Ester
Isotopically labeled compounds, such as this compound, are invaluable tools in various scientific fields, including metabolic studies and as internal standards in analytical chemistry medchemexpress.combiocompare.com. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium.
Site-Specific Isotopic Incorporation Methods
The synthesis of this compound requires the specific placement of five deuterium atoms. For the commercially available Dexamethasone-d5, the deuterium atoms are located at positions 4, 6, 6, 21, and 21 of the steroid structure.
The introduction of deuterium at these specific sites can be achieved through various methods. For instance, hydrogen-deuterium (H/D) exchange reactions can be employed. Acid-catalyzed H/D exchange is a known method for introducing deuterium at positions alpha and gamma to a carbonyl group nih.gov. In the context of dexamethasone, this could be a viable route for deuteration at the C4 and C6 positions. The deuteration at the C21 position can be accomplished by using deuterated reagents during the synthesis of the C21-hydroxyacetyl side chain or through exchange reactions under specific conditions.
Assessment of Isotopic Purity and Positional Distribution
The determination of isotopic purity and the confirmation of the deuterium atoms' positions are critical quality control steps in the synthesis of deuterated compounds. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can be used to determine the isotopic enrichment of the synthesized compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined, allowing for the calculation of the percentage of the desired deuterated compound.
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information. In ¹H NMR, the absence of signals at the deuterated positions confirms the successful incorporation of deuterium. Furthermore, specialized NMR techniques can provide information about the coupling between deuterium and adjacent carbon or hydrogen atoms, definitively confirming the location of the deuterium labels.
Analytical Characterization of Synthesized Products and Related Chemical Entities
Thorough analytical characterization is essential to confirm the identity, purity, and structure of Dexamethasone Acid Ethyl Ester and its deuterated analog. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
The chemical structure and properties of Dexamethasone Acid Ethyl Ester are well-defined.
Table 1: Chemical and Physical Properties of Dexamethasone Acid Ethyl Ester
| Property | Value |
|---|---|
| IUPAC Name | ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate |
| Molecular Formula | C₂₃H₃₁FO₅ |
| Molecular Weight | 406.49 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 136-140°C |
| Boiling Point (Predicted) | 518.0±50.0°C |
| Density (Predicted) | 1.26±0.1 g/cm³ |
Data sourced from synzeal.comnih.gov
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts synthinkchemicals.comsynzeal.comcleanchemlab.com.
Spectroscopic characterization provides definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants in the ¹H NMR spectrum of Dexamethasone Acid Ethyl Ester would be expected to be similar to those of dexamethasone, with the addition of signals corresponding to the ethyl group (a quartet and a triplet) chemicalbook.com.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Dexamethasone Acid Ethyl Ester, the mass spectrum would show a molecular ion peak corresponding to its molecular weight researchgate.netresearchgate.net. For the d5-labeled analog, this peak would be shifted by approximately 5 mass units. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further elucidate the structure researchgate.netnih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds, which are characteristic of the dexamethasone structure.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dexamethasone Acid Ethyl Ester |
| Dexamethasone |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 4-dimethylaminopyridine (DMAP) |
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
The definitive structural confirmation of this compound relies on the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, isotopic labeling, and molecular weight of the synthesized compound.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which helps to confirm the molecular formula, including the number of deuterium atoms. The mass spectrum will show a molecular ion peak ([M]+ or [M+H]+) corresponding to the mass of the deuterated compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information and help to confirm the location of the deuterium atoms. The mass difference of 5 atomic mass units compared to the non-deuterated analogue is a key indicator of successful deuteration.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the dexamethasone steroid backbone and the ethyl ester group. Absence of signals at the deuterated positions. |
| - Ethyl group: ~4.2 ppm (quartet, 2H), ~1.3 ppm (triplet, 3H) | |
| ¹³C NMR | Signals consistent with the carbon skeleton of dexamethasone ethyl ester. |
| Mass Spectrometry (ESI+) | Molecular Ion ([M+H]⁺): m/z 412.29 |
| Key Fragments: Loss of H₂O, loss of the ethyl ester group, and characteristic steroid ring cleavages. |
Advanced Analytical Applications of Dexamethasone D5 Acid Ethyl Ester
Functionality as an Internal Standard in Quantitative Chemical Analysis
The utility of Dexamethasone-d5 acid ethyl ester as an internal standard is most pronounced in chromatographic methods coupled with mass spectrometric detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte of interest, Dexamethasone (B1670325) acid ethyl ester, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the analyte by the mass spectrometer.
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of robust and sensitive LC-MS/MS methods is critical for the accurate quantification of substances in complex matrices such as biological fluids and pharmaceutical formulations. This compound is an ideal internal standard for such assays.
In a notable example of its application, a sensitive, specific, and rapid ultra-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) method was developed and validated for the determination of dexamethasone in ocular tissues and biofluids of rabbits. rsc.org In this study, Dexamethasone-d5 was utilized as the internal standard to ensure the accuracy and precision of the measurements. rsc.org The sample preparation involved a protein precipitation step to extract the drug from ocular tissue homogenates, biofluids, and plasma. rsc.org
The chromatographic separation was achieved on an Acquity C18 column (100 × 2.1 mm, 1.7 μm) using a gradient elution. The mobile phase consisted of methanol (B129727) and a 5 mM ammonium (B1175870) formate (B1220265) solution in 0.1% formic acid in water, with a flow rate of 0.5 mL min−1. rsc.org A Sciex 6500+ tandem mass spectrometer coupled with a Waters Acquity UPLC system was operated in the multiple reaction monitoring (MRM) mode to detect and quantify the analyte and the internal standard. rsc.org The use of Dexamethasone-d5 as an internal standard in this method compensates for any variability in sample preparation and instrument response, leading to reliable quantification of dexamethasone. rsc.org
Table 1: Exemplary LC-MS/MS Method Parameters for Analytes using a Deuterated Internal Standard
| Parameter | Condition |
| Chromatography System | Waters Acquity UPLC |
| Mass Spectrometer | Sciex 6500+ |
| Column | Acquity C18 (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase A | 5 mM Ammonium Formate in 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Dexamethasone-d5 |
Methodological Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is more commonly employed for the analysis of corticosteroids like dexamethasone and its esters due to their polarity and thermal lability, GC-MS can also be utilized, typically after a derivatization step to increase volatility and thermal stability. When using this compound as an internal standard in a GC-MS method, several considerations are crucial for method development and optimization.
The primary advantage of using a stable isotope-labeled internal standard like this compound in GC-MS is the co-elution with the target analyte. This co-elution ensures that any variations occurring during the chromatographic run affect both the analyte and the internal standard to the same extent. The mass spectrometer can then differentiate between the two compounds based on their mass-to-charge ratio (m/z).
For the analysis of dexamethasone esters by GC-MS, a derivatization step, such as silylation, is often necessary to block the polar hydroxyl groups and improve chromatographic performance. The derivatization reaction conditions, including the choice of reagent, reaction time, and temperature, must be carefully optimized to ensure complete and reproducible derivatization of both the analyte and the internal standard.
Rigorous Validation Protocols for Analytical Method Performance
The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. When using this compound as an internal standard, the validation protocol should adhere to the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH).
A detailed method validation for the UPLC-APCI-MS/MS method for dexamethasone determination using Dexamethasone-d5 as an internal standard was performed in two matrices (bovine serum albumin and phosphate (B84403) buffer) as per the FDA guidelines. rsc.org The calibration curve was found to be linear with a high correlation coefficient (r2 = 0.999) over a concentration range of 200–100,000 pg mL−1. rsc.org
Key validation parameters that must be assessed include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The demonstration of a proportional relationship between the concentration of the analyte and the instrument response over a defined range.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Stability: The stability of the analyte and the internal standard in the sample matrix under different storage and processing conditions.
The use of this compound as an internal standard significantly contributes to achieving high levels of accuracy and precision, which are critical for a successfully validated method.
Role in Analytical Reference Standard Development and Traceability
Beyond its direct use in routine quantitative analysis, this compound plays a crucial role in the broader context of analytical reference standard development and ensuring the traceability of measurement results.
Elaboration of Certified Reference Materials and Their Applications
Certified Reference Materials (CRMs) are "gold standard" materials with one or more sufficiently homogenous and stable property values that have been established to be fit for their intended use in measurement. While this compound itself is typically not the CRM, it is an essential tool in the certification of CRMs for dexamethasone and its related compounds.
During the value assignment of a CRM for dexamethasone or its esters, highly accurate and precise methods are required. Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that is often used for this purpose. In an IDMS workflow, a known amount of the isotopically labeled standard, such as this compound, is added to a known amount of the sample containing the non-labeled analyte. The ratio of the two is then measured by mass spectrometry. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior, this method can yield highly accurate and precise results, which are fundamental for the certification of a reference material.
Contribution to Quality Control and Inter-laboratory Harmonization in Pharmaceutical Analysis
In the pharmaceutical industry, stringent quality control is paramount to ensure the safety and efficacy of drug products. The use of this compound as an internal standard in analytical methods for the quality control of dexamethasone-containing pharmaceuticals contributes significantly to the reliability of these analyses.
By correcting for variations in sample preparation and instrument response, the internal standard helps to minimize analytical errors and ensures the consistency of results over time. This is particularly important for long-term stability studies and for the comparison of different batches of a product.
Furthermore, the use of a common, well-characterized internal standard like this compound can facilitate inter-laboratory harmonization. When different laboratories analyzing the same samples use the same analytical method with the same internal standard, the variability between the results obtained by the different laboratories is significantly reduced. This leads to greater confidence in the data and allows for more meaningful comparisons of results from different sources, which is essential for regulatory submissions and for ensuring product quality across the global supply chain.
Application in the Analysis of Complex Non-Biological Matrices and Environmental Samples
The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, providing a high degree of accuracy and precision in the quantification of target analytes, especially in complex matrices. This compound, as a deuterated analog of a known dexamethasone impurity and potential degradation product, serves a critical role in advanced analytical applications beyond clinical and toxicological studies. Its utility extends to the rigorous analysis of pharmaceutical formulations and the monitoring of environmental contaminants. The incorporation of deuterium atoms imparts a mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometry-based methods, without significantly altering the chemical and physical behavior of the molecule during sample preparation and chromatographic separation.
Research into Environmental Degradation Product Monitoring
The widespread use of pharmaceuticals has led to their inevitable release into the environment, raising concerns about their potential impact on ecosystems. Dexamethasone, a potent synthetic glucocorticoid, is among the compounds that require monitoring. Its degradation in aqueous environments can lead to the formation of various transformation products, which may retain biological activity.
A study investigating the degradation of dexamethasone in an aqueous medium (phosphate-buffered saline) identified 13 major degradation products. nih.gov This research, which employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilized dexamethasone-d4 (B1163419) as an internal standard to ensure accurate quantification of the parent drug as it degraded over time under various conditions of temperature and light exposure. nih.gov The findings from such studies are crucial for understanding the environmental fate of dexamethasone.
While the aforementioned study used dexamethasone-d4, the principle of using a stable isotope-labeled internal standard is directly applicable to the monitoring of specific degradation products. Dexamethasone Acid Ethyl Ester has been identified as a potential impurity and degradation product of dexamethasone. researchgate.netallmpus.comsynzeal.com Therefore, in environmental monitoring studies focusing on the presence and persistence of this specific ester derivative, this compound would be the ideal internal standard. Its use would allow for precise quantification of Dexamethasone Acid Ethyl Ester in complex environmental matrices such as wastewater, surface water, and sediment, by effectively compensating for matrix effects and variations in instrument response.
A proposed degradation pathway for dexamethasone in an aqueous buffer is presented below, highlighting the complexity of the transformation processes.
Table 1: Proposed Degradation Pathway of Dexamethasone in Aqueous Buffer
| Parent Compound | Key Degradation Steps | Resulting Products | Analytical Significance |
| Dexamethasone | Hydrolysis, Oxidation | 13 major degradation products identified, including potential for esterified derivatives under specific conditions. | Demonstrates the need for robust analytical methods to track multiple transformation products in environmental samples. |
This table is a conceptual representation based on the findings of dexamethasone degradation studies. nih.gov
Impurity Profiling and Stability-Indicating Methods in Pharmaceutical Formulations
Ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their finished dosage forms is a critical requirement in the pharmaceutical industry. Stability-indicating analytical methods are essential for separating and quantifying the API from its potential degradation products and process-related impurities. These methods are crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy.
Dexamethasone Acid Ethyl Ester is recognized as a potential impurity in dexamethasone drug products. researchgate.netallmpus.compharmaffiliates.com The development of validated, stability-indicating high-performance liquid chromatography (HPLC) methods is vital for the quality control of dexamethasone formulations. researchgate.netasianpubs.orgijnrd.org Such methods must be able to resolve dexamethasone from its known impurities, including Dexamethasone Acid Ethyl Ester.
In these analytical methods, particularly when coupled with mass spectrometry, this compound serves as an invaluable tool. As an internal standard, it is added to the sample at a known concentration at the beginning of the analytical process. Because it behaves almost identically to the non-deuterated Dexamethasone Acid Ethyl Ester during extraction, chromatography, and ionization, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the concentration of the Dexamethasone Acid Ethyl Ester impurity.
Several studies have focused on developing stability-indicating HPLC methods for dexamethasone and its related substances in various pharmaceutical dosage forms, including tablets and drug-eluting stents. nih.gov These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, linear, and robust. asianpubs.orgnih.gov The goal is to detect and quantify any impurities that may arise during the manufacturing process or upon storage.
Table 2: Application of Deuterated Standards in Stability-Indicating Methods for Dexamethasone
| Analytical Method | Purpose | Role of Deuterated Standard (e.g., this compound) | Key Validation Parameters |
| HPLC-UV/MS | Impurity profiling of Dexamethasone API and formulations. | Accurate quantification of impurities like Dexamethasone Acid Ethyl Ester by correcting for matrix effects and procedural losses. | Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ). nih.gov |
| Forced Degradation Studies | To identify potential degradation products under stress conditions (e.g., acid, base, oxidation, heat, light). | To precisely measure the formation of specific degradation products, such as Dexamethasone Acid Ethyl Ester, over time. | Peak purity analysis, mass balance calculations. researchgate.netasianpubs.org |
The use of this compound in these applications enhances the reliability and accuracy of the data, which is fundamental for regulatory compliance and for ensuring the quality of pharmaceutical products reaching the market.
Chemical Degradation and Stability Profiling of Dexamethasone Acid Ethyl Ester
Identification and Characterization of Degradation Products and Impuritiesnih.govnih.govrjptonline.orgarvojournals.orgresearchgate.netnih.govresearchgate.net
The identification of impurities and degradation products is a critical step in ensuring the quality and safety of a pharmaceutical product. ingentaconnect.com For dexamethasone (B1670325) and its derivatives, this involves subjecting the compound to various stress conditions and analyzing the resulting products.
Forced degradation studies on dexamethasone have revealed its susceptibility to various stress factors. nih.govijrpp.comsemanticscholar.org These studies are typically conducted by exposing the drug substance to conditions like acid and base hydrolysis, oxidation, heat, and light. nih.gov
Hydrolytic Degradation: Dexamethasone's stability is influenced by pH. Studies have shown that degradation occurs under both acidic and basic conditions. eap.grcsic.es The degradation rate is often favored in acidic environments (e.g., pH 3) compared to neutral or alkaline conditions. eap.grnih.gov
Oxidative Degradation: Oxidation is a significant degradation pathway for dexamethasone. csic.es The use of oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of various degradation products. nih.gov The C-17 dihydroxyacetone side chain is particularly susceptible to oxidation, which can result in the formation of acidic and neutral degradants. csic.es One major oxidative degradation product is 17-oxo-Dexamethasone. researchgate.net
Thermal Degradation: The stability of dexamethasone is also affected by temperature. Studies have shown that increased temperatures accelerate the degradation process. arvojournals.orgresearchgate.net For instance, dexamethasone incubated at 45°C showed a shorter half-life compared to incubation at 37°C. arvojournals.org Thermal degradation often involves reactions like hydrolysis, polymerization, or decarboxylation. ijrpp.com
Photodegradation: Exposure to light can also induce the degradation of dexamethasone, leading to the formation of various transformation products. arvojournals.orgmdpi.com The specific products formed can depend on the light source and the medium in which the drug is dissolved. mdpi.com
Table 1: Summary of Forced Degradation Conditions for Dexamethasone
| Stress Condition | Typical Reagents/Parameters | Observed Outcome | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | Degradation favored at acidic pH. | semanticscholar.orgeap.grnih.gov |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH | Degradation occurs, often involving oxidation of the side chain. | semanticscholar.orgcsic.es |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Formation of multiple degradation products, including 17-oxo-Dexamethasone. | nih.govresearchgate.net |
| Thermal | 40°C - 80°C | Accelerated degradation rate with increasing temperature. | ijrpp.comarvojournals.orgresearchgate.net |
| Photolysis | Exposure to UV or ambient light | Formation of various light-induced transformation products. | arvojournals.orgmdpi.com |
To identify and characterize the structure of degradation products, high-resolution analytical techniques are employed. Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for this purpose. ingentaconnect.comresearchgate.netresearchgate.net
LC-MS/MS methods have been developed to monitor and measure major degradation products of dexamethasone. nih.govarvojournals.org In one study, thirteen major degradation products were identified in an aqueous solution. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which allows for the determination of the elemental composition of the degradants. researchgate.net Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, which involve fragmenting the degradant ions to study their substructures. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also used for definitive structure elucidation of isolated impurities. ingentaconnect.com
Kinetic and Mechanistic Investigations of Degradation Processes
Kinetic studies are performed to understand the rate at which a drug degrades and the factors that influence this rate. This involves determining the reaction order and rate constants for the decomposition process. researchgate.netresearchgate.net
The degradation of dexamethasone in aqueous solutions often follows first-order kinetics. csic.esnih.gov This means the rate of degradation is directly proportional to the concentration of dexamethasone. The kinetic equation for a first-order reaction is often expressed as Cₜ = C₀e⁻ᵏᵗ, where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the rate constant. nih.gov
The half-life (t₁/₂) of the degradation process, which is the time required for the concentration of the drug to decrease by half, can be calculated from the rate constant (t₁/₂ = ln(2)/k). nih.gov Studies have reported half-lives for dexamethasone under specific conditions; for example, a half-life of about 10 days was observed in a PBS buffer at 37°C under ambient light, which decreased to about 7 days at 45°C in the absence of light. arvojournals.org
Table 2: Kinetic Parameters for Dexamethasone Degradation
| Condition | Reaction Order | Rate Constant (k) | Half-life (t₁/₂) | Reference |
|---|---|---|---|---|
| Aqueous suspension with montmorillonite (B579905) (pH 8.7, 23°C) | First-Order | - | - | csic.es |
| Enzymatic degradation (Pseudomonas alcaligenes) | First-Order | 0.1769 day⁻¹ (for initial conc. < 50 µg/ml) | 1.70 days | nih.gov |
| PBS buffer (pH 7.4, 37°C, ambient light) | - | - | ~10 days | arvojournals.org |
| PBS buffer (pH 7.4, 45°C, no light) | - | - | ~7 days | arvojournals.org |
Several environmental factors can influence the rate of dexamethasone degradation.
pH: The degradation rate is pH-dependent. Acidic conditions (pH 3) have been shown to enhance the degradation rate compared to more neutral or alkaline pH values. eap.grnih.gov
Temperature: As described by the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate constant and thus faster degradation. ijrpp.comumcs.pl This has been confirmed in studies where dexamethasone degraded more rapidly at 45°C than at 37°C or 25°C. nih.govarvojournals.org
Presence of Other Substances: The presence of other substances in a formulation or environment can affect stability. For example, the presence of chloride ions can enhance the degradation rate during anodic oxidation, while bicarbonates may slow it down. eap.gr The presence of excipients like polymers in a formulation can also impact drug stability during manufacturing processes like hot-melt extrusion. researchgate.net
Mechanistic Pathways for the Formation of Dexamethasone Acid Ethyl Ester as a Degradation Product
Dexamethasone Acid Ethyl Ester is itself an impurity or a derivative of dexamethasone. nih.govusp.org Its formation as a degradation product would likely originate from the parent dexamethasone molecule through a multi-step process.
A plausible pathway involves the oxidation of the C-21 hydroxyl group of the dexamethasone side chain to form a carboxylic acid. This intermediate is known as Dexamethasone Acid. csic.esresearchgate.net Subsequently, this carboxylic acid intermediate could undergo an esterification reaction with ethanol (B145695) to form Dexamethasone Acid Ethyl Ester. This esterification could potentially occur if ethanol is present as a solvent or co-solvent in the formulation or during a manufacturing or degradation process. The oxidation of the side chain is a known degradation pathway for corticosteroids, leading to acidic degradants. csic.es The subsequent esterification is a standard organic reaction that would be catalyzed by acidic conditions.
Elucidation of Hydrolytic Degradation Mechanisms
The primary hydrolytic degradation pathway for Dexamethasone-d5 Acid Ethyl Ester is the cleavage of the ethyl ester bond to yield Dexamethasone-d5 Acid and ethanol. This reaction can be catalyzed by both acid and base. chemguide.co.uk In aqueous solutions, the rate of this hydrolysis is dependent on pH and temperature.
Under alkaline conditions, the hydrolysis of the ester is typically a one-way reaction, leading to the formation of the carboxylate salt of the dexamethasone acid. chemguide.co.uk Studies on dexamethasone sodium phosphate (B84403), a related compound, have shown its susceptibility to hydrolysis. sjf.edunih.gov For instance, dexamethasone sodium phosphate has been observed to degrade to its hydrolytic derivative, dexamethasone, in both pure water and wastewater. birzeit.eduresearchgate.net The rate of this hydrolysis was found to be significantly faster in activated sludge compared to pure water, suggesting microbial or enzymatic contributions to the degradation process. researchgate.net
Forced degradation studies on dexamethasone have also demonstrated its breakdown in the presence of acid and base. nih.gov While specific kinetic data for this compound is not available, it is reasonable to infer that similar to other esters, its hydrolysis will be accelerated at both low and high pH values. The core structure of dexamethasone itself can also undergo degradation under hydrolytic stress, although the ester hydrolysis is expected to be the more facile initial step for the ethyl ester derivative.
Examination of Oxidative and Photolytic Degradation Processes
Dexamethasone, the parent compound of this compound, is known to be susceptible to oxidative and photolytic degradation. These processes can lead to the formation of various degradation products, altering the compound's purity and potentially its biological activity.
Oxidative Degradation:
Oxidative degradation of the dexamethasone structure can be initiated by factors such as exposure to atmospheric oxygen, trace metal ions, and oxidizing agents. Studies have shown that dexamethasone in aqueous solutions can be degraded through various oxidative processes, including ozonation and advanced oxidation processes (AOPs) involving hydroxyl radicals. researchgate.netresearchgate.net The main chemical transformations observed include alcohol oxidation, ozonolysis, and decarboxylation. researchgate.net
Research has identified several oxidative degradation products of dexamethasone. One of the major products formed under basic stress conditions is 17-oxo-dexamethasone. researchgate.netresearchgate.net Other identified byproducts include those resulting from hydroxylation, reduction, dehydration, and defluorination reactions. researchgate.net The presence of hydroxyl groups in the dexamethasone molecule makes it particularly unstable to oxidation by hydroxyl radicals. nih.gov
Photolytic Degradation:
Exposure to light, particularly ultraviolet (UV) radiation, can also induce the degradation of the dexamethasone molecule. researchgate.net Photodegradation studies have been conducted using various UV-based AOPs, such as UV/H₂O₂ and UV/S₂O₈²⁻. tandfonline.comtandfonline.com These processes generate highly reactive species that can effectively degrade dexamethasone. tandfonline.com The degradation efficiency is influenced by factors such as the initial concentration of the compound, pH, and the presence of other substances in the solution. nih.gov
Photocatalytic degradation using titanium dioxide (TiO₂) has also been investigated. researchgate.netnih.gov In these systems, UV irradiation of the catalyst generates hydroxyl radicals that attack the dexamethasone molecule. researchgate.net This can lead to the formation of ketone groups and the breaking of the steroid rings. researchgate.net Studies have shown that the extent of degradation increases with the duration of light exposure and elevated temperatures. arvojournals.org
Degradation Products:
A study investigating the degradation of dexamethasone in phosphate-buffered saline identified 13 major degradation products as a function of time, temperature, and light exposure. arvojournals.orgnih.gov The table below summarizes some of the key degradation products identified in various studies on dexamethasone. It is anticipated that this compound would form analogous degradation products following the initial hydrolysis of the ethyl ester.
| Degradation Process | Identified Degradation Products of Dexamethasone |
| Oxidation | 17-oxo-dexamethasone, Products of alcohol oxidation, ozonolysis, and decarboxylation |
| Photolysis/AOPs | Products of hydroxylation, reduction, dehydration, and defluorination |
Table 1: Summary of Dexamethasone Degradation Products
Biotransformation Studies and Metabolic Research Utilizing Dexamethasone Acid Ethyl Ester
In Vitro Investigations into the Biotransformation of Dexamethasone (B1670325) to Related Acid and Ester Metabolites
In vitro systems, such as liver microsomes, provide a controlled environment to study the metabolic conversion of Dexamethasone-d5 Acid Ethyl Ester. These studies are crucial for isolating and identifying the enzymes and products involved in its biotransformation.
The primary biotransformation of this compound is the hydrolysis of its ethyl ester group to form Dexamethasone-d5 Acid. This reaction is predominantly catalyzed by a class of enzymes known as carboxylesterases. wikipedia.org
Carboxylesterases are widely distributed in the body, with high concentrations in the liver, and are responsible for the phase I metabolism of many ester-containing drugs and xenobiotics. wikipedia.orgnih.gov Research on other corticosteroid esters, such as those of hydrocortisone, has demonstrated that multiple distinct carboxylesterases can be involved in their hydrolysis. nih.gov These enzymes facilitate the cleavage of the ester bond by introducing a water molecule, a process essential for converting ester prodrugs into their active carboxylic acid forms. chemguide.co.uk Studies have shown that the hydrolysis of ester bonds is a common mechanism for releasing active dexamethasone from various conjugate forms. nih.gov The enzymatic hydrolysis of an ester is generally faster and more efficient than simple chemical hydrolysis in aqueous solutions. chemguide.co.uknih.gov
In the context of this compound, carboxylesterases present in in vitro systems like rat liver microsomes would be the primary catalysts for its conversion. nih.govnih.gov The activity of these enzymes can be influenced by various factors, and specific inhibitors can be used to confirm their role in the metabolic pathway. nih.govnih.gov
Following the enzymatic hydrolysis of this compound in an in vitro setting, the principal biotransformation product is Dexamethasone-d5 Acid. The definitive identification of this metabolite is achieved using advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net
This method first separates the components of the reaction mixture using high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio. The presence of the deuterated (-d5) label on the Dexamethasone Acid metabolite results in a distinct mass shift compared to its unlabeled counterpart, allowing for unambiguous identification. nih.govnih.gov The structural confirmation is further solidified by comparing the retention time and mass spectrum of the metabolite with that of a synthesized Dexamethasone Acid reference standard. sigmaaldrich.com This approach has been successfully used to identify numerous other dexamethasone metabolites, such as hydroxylated and side-chain cleaved products, in in vitro liver preparations. nih.govresearchgate.net
The chemical structure of the resulting non-deuterated metabolite, Dexamethasone Acid, is formally known as (11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid. cymitquimica.com
Application of this compound as a Tracer in Metabolic Pathway Elucidation
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research. The deuterium (B1214612) atoms serve as a tracer, allowing scientists to follow the compound through complex biological systems without altering its fundamental chemical properties.
Stable isotope labeling is a powerful technique for mapping biochemical pathways and quantifying the flow of metabolites. creative-proteomics.com In a controlled in vitro system, such as a cell culture or an incubation with liver microsomes, this compound is introduced as a metabolic probe. frontiersin.orgnih.gov
The key advantage of using a deuterated tracer is that its molecular weight is higher than the naturally occurring, unlabeled compound. This mass difference is easily detected by mass spectrometry, enabling researchers to distinguish the tracer and its subsequent metabolites from any endogenous compounds present in the system. nih.gov This chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) platform provides high quantification accuracy and allows for an in-depth analysis of the metabolome. bohrium.com By incubating this compound with a preparation of liver enzymes, researchers can precisely track its conversion to Dexamethasone-d5 Acid over time. nih.gov
Table 1: Hypothetical Experimental Setup for an In Vitro Tracer Study
| Parameter | Description |
|---|---|
| System | Human Liver Microsomes |
| Substrate | This compound (Tracer) |
| Incubation Time | Multiple time points (e.g., 0, 5, 15, 30, 60 minutes) |
| Analysis Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Measurement | Rate of disappearance of this compound |
| Secondary Measurement | Rate of appearance of Dexamethasone-d5 Acid |
| Purpose | To determine the rate of enzymatic hydrolysis (metabolic flux) |
The application of tracers like this compound significantly contributes to our understanding of enzyme function and the dynamics of metabolic pathways. By quantifying the rate at which the labeled ester is consumed and the labeled acid is produced, researchers can calculate the metabolic flux—the rate of turnover of metabolites through a specific pathway. researchgate.netnih.gov
Metabolic flux analysis (MFA) is a critical tool for quantitatively studying metabolism. researchgate.netnih.gov Observing the labeling patterns of metabolites over time allows for the inference of these intracellular reaction rates, which cannot be measured directly. nih.gov For instance, a rapid conversion of this compound to Dexamethasone-d5 Acid indicates high activity of the responsible enzymes, such as carboxylesterases.
Furthermore, these studies can reveal enzyme specificity. By introducing specific enzyme inhibitors into the in vitro system, researchers can observe whether the metabolic conversion of the tracer is slowed or stopped. If an inhibitor for a particular carboxylesterase isozyme blocks the formation of Dexamethasone-d5 Acid, it provides strong evidence that this specific enzyme is responsible for the reaction. nih.gov This approach helps to build a detailed map of metabolic pathways and the specific roles that different enzymes play within them. mdpi.com
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| Dexamethasone |
| This compound |
| Dexamethasone-d5 Acid |
| Dexamethasone Acid |
| Hydrocortisone |
| Ethyl Ethanoate |
| Methyl Propanoate |
| Sodium Hydroxide |
| 6β-hydroxydexamethasone |
Advanced Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation of Dexamethasone (B1670325) Acid Ethyl Ester Interactions (e.g., with enzymes, reaction intermediates)
Molecular modeling and simulation are pivotal in elucidating how Dexamethasone Acid Ethyl Ester interacts with biological targets. These techniques model the physical forces between atoms to predict the binding affinity and conformational dynamics of a ligand-receptor complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For dexamethasone and its analogues, the primary target is the glucocorticoid receptor (GR). Docking studies have consistently shown that dexamethasone fits snugly into the ligand-binding domain of the GR. researchgate.netnih.gov Key interactions often involve hydrogen bonds with amino acid residues such as Glu540, and hydrophobic interactions with residues like Ile539, Val543, and Trp577. nih.gov In one computational study, dexamethasone demonstrated a strong affinity for its theoretical glucocorticoid receptor with a docking score of -14.7 and a binding energy of -147.48 kcal/mol. researchgate.net Other studies have identified hydrogen bonds with Gln570 and Arg611 as crucial for binding. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the subtle conformational changes that occur upon binding. Simulations of the dexamethasone-GR complex have been used to analyze its stability, with root-mean-square distance (RMSD) calculations indicating that the complex reaches relative stability and remains stable throughout the simulation period. nih.govnih.gov These simulations confirm that the integrity of the complex is maintained by strong hydrogen bonds between the ligand and the receptor's binding site. nih.gov
Beyond the glucocorticoid receptor, computational studies have explored dexamethasone's interactions with other proteins. For instance, in silico analysis of dexamethasone's interaction with Cytochrome P450 3A4 (CYP3A4), a key metabolic enzyme, used both docking and MD simulations. nih.gov The results indicated stable binding, with a calculated bond energy of -60.81 kcal/mol in the most favorable cluster, helping to explain the drug's influence on metabolic pathways. nih.gov
| Target Protein | Computational Method | Key Findings | Reference |
| Glucocorticoid Receptor (GR) | Molecular Docking | Strong affinity with a docking score of -14.7 and binding energy of -147.48 kcal/mol. H-bonds with Glu540, Gln570, Arg611. | researchgate.netnih.govmdpi.com |
| Glucocorticoid Receptor (GR) | MD Simulation | Complex remains stable over simulation time, confirming strong binding interactions. | nih.govnih.gov |
| CYP3A4 | Molecular Docking & MD | Stable binding with a bond energy of -60.81 kcal/mol, indicating interaction with the metabolic enzyme. | nih.gov |
| SARS-CoV-2 Main Protease | Molecular Docking | Potential to bind with a glide energy, forming three hydrogen bonds. | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity. youtube.comyoutube.com These methods are used to determine the distribution of electrons and the energies of molecular orbitals.
For dexamethasone, DFT calculations have been employed to determine key quantum chemical parameters. mdpi.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net
One study calculated these parameters for dexamethasone, providing quantitative values for its electronic structure. researchgate.net Another DFT investigation analyzed the molecular orbitals of dexamethasone, visualizing the HOMO and LUMO to identify the regions of the molecule most likely to be involved in chemical reactions. researchgate.net Such analyses are foundational for predicting reaction mechanisms, as they pinpoint the likely sites for nucleophilic or electrophilic attack. For example, understanding the electronic structure is crucial for predicting how Dexamethasone Acid Ethyl Ester might be metabolized or degraded, as these processes involve the breaking and forming of chemical bonds driven by electronic interactions.
| Quantum Parameter | Description | Significance | Reference |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. | youtube.comresearchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity. | youtube.comresearchgate.net |
| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower stability. | researchgate.net |
| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons. | Helps predict bond polarity and the nature of chemical interactions. | researchgate.net |
| Global Hardness (η) | Resistance of a molecule to change its electron distribution. | Related to the HOMO-LUMO gap; harder molecules are less reactive. | researchgate.net |
In Silico Prediction of Degradation Pathways and Impurity Profiles
Computational tools are increasingly used to predict how a drug molecule might degrade or be metabolized, and to identify potential impurities that could arise during synthesis or storage. This is a critical step in drug development and safety assessment, often guided by regulations like the ICH M7 guideline for mutagenic impurities. softwareone.comlhasalimited.orglhasalimited.org
For Dexamethasone Acid Ethyl Ester, a primary degradation pathway is the hydrolysis of the ethyl ester bond to yield Dexamethasone Acid. The rate of ester hydrolysis in corticosteroids is known to be influenced by the surrounding chemical structure. nih.govnih.gov In silico models can predict the susceptibility of this ester bond to enzymatic (e.g., by esterases in plasma) or chemical hydrolysis under various pH conditions. nih.gov
Furthermore, the steroid core of dexamethasone can undergo metabolic transformations, primarily mediated by cytochrome P450 enzymes like CYP3A4. nih.gov Knowledge-based or machine-learning-based in silico systems can predict these metabolic pathways. pensoft.net These programs, such as Lhasa Limited's Zeneth or Meteor, use extensive databases of known metabolic reactions to forecast likely metabolites. lhasalimited.orgpensoft.net For dexamethasone, this would include predicting sites of hydroxylation on the steroid nucleus.
Impurity profiling software, such as ACD/Impurity Profiling Suite, can predict impurities based on the synthetic route and potential side reactions. softwareone.comacdlabs.com It can also assess the toxicological risk of known and predicted impurities, such as Dexamethasone Acetate or Betamethasone, which are listed as potential impurities in the USP monograph for dexamethasone. softwareone.comshimadzu.com These computational tools help in creating a comprehensive impurity profile and guide the development of analytical methods for their detection.
Computational Approaches to Study Structural-Activity Relationships of Analogues
Understanding the relationship between a molecule's structure and its biological activity (SAR) is central to designing more effective drugs. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for this purpose. researchgate.net
QSAR studies on anti-inflammatory steroids have been performed for decades, using computational techniques to correlate structural features with potency. nih.govnih.gov These models use descriptors that quantify physicochemical properties like lipophilicity, electronic effects, and steric bulk. For corticosteroids, key structural modifications that influence activity include:
Fluorination: Adding a 9α-fluoro group significantly enhances glucocorticoid activity. uomustansiriyah.edu.iq
Substituents at C16: A methyl group at the 16α position, as in dexamethasone, eliminates mineralocorticoid (salt-retaining) activity while maintaining high anti-inflammatory potency. uomustansiriyah.edu.iq
Esterification at C17 or C21: Modifying the hydroxyl groups with esters can alter properties like lipid solubility and duration of action. uomustansiriyah.edu.iq
More advanced three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D fields (steric, electrostatic, hydrophobic) around a series of aligned molecules. nih.govnih.gov A 3D-QSAR model for glucocorticoid receptor antagonists, for example, successfully related the binding activities of various compounds to their steric and electrostatic properties, providing a contour map that highlights regions where modifications would increase or decrease activity. nih.gov Such models can be used to predict the activity of novel analogues of Dexamethasone Acid Ethyl Ester before they are synthesized, guiding medicinal chemistry efforts toward more potent and selective compounds.
| Structural Feature/Modification | Impact on Activity | Computational Insight | Reference |
| 9α-Fluoro Group | Enhances glucocorticoid and mineralocorticoid activity. | Electron-withdrawing effect on the 11-hydroxyl group alters receptor binding affinity. | uomustansiriyah.edu.iq |
| 1,2-Double Bond (Δ¹) | Increases glucocorticoid activity relative to mineralocorticoid activity. | Flattens the A-ring, affecting the overall conformation and receptor fit. | uomustansiriyah.edu.iq |
| 16α-Methyl Group | Potently increases anti-inflammatory activity and nearly abolishes mineralocorticoid activity. | Steric influence within the receptor's ligand-binding pocket. | uomustansiriyah.edu.iq |
| C17 and C21 Esterification | Modifies lipophilicity, absorption, and duration of action. | QSAR models can correlate ester chain length and properties with activity. | uomustansiriyah.edu.iq |
Future Research Directions and Emerging Areas
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity
The primary application of Dexamethasone-d5 Acid Ethyl Ester is as an internal standard in mass spectrometry-based analytical methods. Future research will likely focus on developing new methodologies that push the boundaries of sensitivity and specificity. This includes the advancement of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods. The goal is to achieve lower limits of detection (LOD) and quantification (LOQ), which is critical for trace analysis in complex biological matrices like plasma, urine, and tissue samples. Furthermore, exploration into high-resolution mass spectrometry (HRMS) could provide enhanced specificity, reducing the potential for isobaric interferences and improving the accuracy of quantification.
| Analytical Technique | Potential Advancement | Benefit |
| UHPLC-MS/MS | Optimization of chromatographic conditions and MS parameters | Lower LOD and LOQ |
| High-Resolution Mass Spectrometry (HRMS) | Application of Orbitrap or TOF mass analyzers | Increased specificity and reduced interferences |
| Novel Sample Preparation | Development of more efficient extraction and clean-up procedures | Improved recovery and removal of matrix effects |
Exploration of Green Chemistry Principles in Synthesis and Stability Improvement
The synthesis of isotopically labeled standards like this compound traditionally involves multi-step processes that may use hazardous reagents and solvents. A significant future direction is the incorporation of green chemistry principles to make the synthesis more environmentally friendly. This involves investigating alternative solvents with lower toxicity and environmental impact, exploring catalytic reactions to reduce waste, and optimizing reaction conditions to improve energy efficiency. Research may also focus on enhancing the stability of the compound itself. While deuteration imparts a degree of stability for its use as an internal standard, further studies could explore formulation strategies or chemical modifications that improve its long-term stability in solution and as a solid, thereby extending its shelf life and reliability as a reference material.
Advancement of In-Situ Spectroscopic and Chromatographic Monitoring Techniques
To improve the efficiency and control of the synthesis of this compound, future research could focus on the development of in-situ monitoring techniques. Real-time analysis using spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, coupled with chromatographic techniques such as process analytical chromatography (PAC), could provide immediate feedback on reaction progress. This would allow for precise control over reaction parameters, leading to higher yields, improved purity, and a reduction in batch-to-batch variability. Such process analytical technology (PAT) approaches are becoming increasingly important in pharmaceutical manufacturing for ensuring product quality and consistency.
Q & A
Q. How is Dexamethasone-d5 Acid Ethyl Ester distinguished from its non-deuterated counterpart in analytical workflows?
- Methodological Answer : Differentiation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms in this compound introduce distinct isotopic patterns in MS (e.g., +5 Da shift in molecular ion peaks) and altered proton environments in NMR spectra (e.g., reduced signal intensity for deuterated protons). For quantification, stable isotope dilution assays (SIDA) coupled with LC-MS/MS are recommended to minimize matrix effects .
Q. What are the optimal conditions for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves esterification of Dexamethasone-d5 acid with ethanol under acid catalysis. Reaction optimization should include variables such as temperature (40–60°C), solvent (anhydrous dichloromethane), and catalyst (e.g., sulfuric acid or immobilized lipases like Novozym® 435). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, methanol/water mobile phase) ensures high purity (>98%). Kinetic studies for similar esters suggest monitoring reaction progress via TLC or FTIR to track ester bond formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines: wear nitrile gloves, lab coats, and safety goggles (NFPA health hazard rating ≥1). Store in a locked, temperature-controlled environment (2–8°C) under inert gas to prevent hydrolysis. For spills, use absorbent materials (e.g., vermiculite) and decontaminate with ethanol/water mixtures. Dispose via certified hazardous waste facilities compliant with local regulations .
Advanced Research Questions
Q. How can deuterium labeling in this compound improve pharmacokinetic (PK) and metabolic studies?
- Methodological Answer : The deuterium atoms act as tracers for mass spectrometric detection, enabling precise quantification of parent drug and metabolites in biological matrices (e.g., plasma, liver homogenates). Design PK studies with staggered dosing in animal models (e.g., rodents) and use parallel reaction monitoring (PRM) on a high-resolution Q-TOF MS to distinguish endogenous glucocorticoids from deuterated analogs. Include negative controls (non-deuterated compound) to validate isotope effects on metabolic stability .
Q. What analytical challenges arise when quantifying trace levels of this compound in complex biological samples?
- Methodological Answer : Matrix interference (e.g., phospholipids in plasma) and ion suppression in MS require robust sample preparation: protein precipitation (acetonitrile), solid-phase extraction (C18 cartridges), or supported liquid extraction (SLE). For GC-MS analysis, derivatization with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) enhances volatility. Method validation should include spike-recovery tests (80–120%) and assessment of limit of quantification (LOQ <1 ng/mL) per ICH M10 guidelines .
Q. How does this compound interact with glucocorticoid receptor (GR) signaling pathways in comparative pharmacological studies?
- Methodological Answer : Use GR-transfected HEK293 cells or primary hepatocytes to assess receptor binding affinity (competitive assays with fluorescent dexamethasone analogs). For downstream signaling, measure cAMP-dependent protein kinase (PKA) activity or nuclear translocation of GR using confocal microscopy (GFP-tagged GR). Compare IC50 values between deuterated and non-deuterated forms to evaluate isotope effects on potency .
Q. What experimental strategies resolve contradictions in reported bioactivity data for deuterated glucocorticoids?
- Methodological Answer : Discrepancies may arise from variations in cell models or assay conditions. Standardize protocols across labs: use identical cell lines (e.g., A549 for anti-inflammatory assays), control for serum-free conditions (to avoid steroid-binding proteins), and validate results with orthogonal methods (e.g., qPCR for GR-target genes like FKBP5). Meta-analyses of shared datasets (e.g., via FAIR data repositories) can identify confounding variables .
Q. How can researchers assess the stability of this compound under physiological pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-PDA (photodiode array detection) and identify breakdown products (e.g., dexamethasone-d5 acid) using HRMS. For ester hydrolysis kinetics, apply pseudo-first-order models and calculate half-lives. Include antioxidants (e.g., BHT) in formulations to mitigate oxidative degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
